molecular formula C5H11Cl B165293 2-Chloro-2-methylbutane CAS No. 594-36-5

2-Chloro-2-methylbutane

Cat. No. B165293
CAS RN: 594-36-5
M. Wt: 106.59 g/mol
InChI Key: CRNIHJHMEQZAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-methylbutane is used as a solvent for the synthesis of other compounds and pentane. It is used in organic synthesis, as a catalytic agent, and as a petrochemical additive .


Synthesis Analysis

The synthesis of 2-chloro-2-methylbutane involves the reaction of 2-methyl-2-butanol with hydrochloric acid in a SN1 mechanism reaction . The reaction proceeds in three steps . The nucleophile could initiate the attack from the top or even the bottom part resulting in equal quantities of racemization as well as two enantiomers .


Molecular Structure Analysis

The molecular formula of 2-Chloro-2-methylbutane is C5H11Cl . The molecular weight is 106.59 .


Chemical Reactions Analysis

2-Chloro-2-methylbutane reacts with methanol according to a specific chemical equation . The reaction is found to follow the rate equation shown in the reference . The influence of carbon-carbon multiple bonds on the solvolyses of 2-chloro-2-methylbutane has been critically evaluated through the extended Grunwald-Winstein equation .


Physical And Chemical Properties Analysis

2-Chloro-2-methylbutane is a colorless liquid . It has a melting point of -73 °C and a boiling point of 85-86 °C . Its density is 0.866 g/mL at 25 °C . It is soluble in ethanol and ethyl ether, but insoluble in water .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : 2-Chloro-2-methylbutane is used in the synthesis of other organic compounds . It can act as a starting material or intermediate in various chemical reactions.
  • Solvent

    • Summary of Application : 2-Chloro-2-methylbutane can be used as a solvent in the synthesis of other compounds and pentane .
  • Catalytic Agent

    • Summary of Application : 2-Chloro-2-methylbutane is used as a catalytic agent .
  • Petrochemical Additive

    • Summary of Application : 2-Chloro-2-methylbutane is used as a petrochemical additive .
  • Gas Phase Kinetics

    • Summary of Application : 2-Chloro-2-methylbutane is used in gas phase kinetics studies . This involves studying the rates of reactions in the gas phase, which can provide valuable information about reaction mechanisms.
  • E2 Elimination Reactions

    • Summary of Application : 2-Chloro-2-methylbutane can participate in E2 elimination reactions . This is a type of organic reaction where a hydrogen atom and a leaving group are removed from adjacent carbon atoms, resulting in the formation of a double bond.
    • Methods of Application : In an E2 elimination reaction, 2-Chloro-2-methylbutane would react with a strong base, which abstracts a proton from the β-carbon atom, leading to the formation of a double bond and the loss of the leaving group .
    • Results or Outcomes : The outcome of an E2 elimination reaction involving 2-Chloro-2-methylbutane is the formation of a new compound with a double bond. The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction conditions and the base used .
  • Infrared Spectroscopy

    • Summary of Application : 2-Chloro-2-methylbutane is used in infrared spectroscopy studies . This involves studying the interaction of infrared radiation with matter, which can provide valuable information about the structure of molecules.
    • Results or Outcomes : The use of 2-Chloro-2-methylbutane in infrared spectroscopy studies can provide insights into the structure of this compound. The specific results, including any quantitative data or statistical analyses, would depend on the particular study being conducted .
  • Teaching and Learning Organic Chemistry

    • Summary of Application : 2-Chloro-2-methylbutane is often used in teaching and learning organic chemistry, particularly in demonstrating E2 elimination reactions .
    • Methods of Application : In an E2 elimination reaction demonstration, 2-Chloro-2-methylbutane would react with a strong base, which abstracts a proton from the β-carbon atom, leading to the formation of a double bond and the loss of the leaving group .
    • Results or Outcomes : The outcome of an E2 elimination reaction involving 2-Chloro-2-methylbutane is the formation of a new compound with a double bond. This demonstration helps students understand the mechanisms of E2 elimination reactions .

Safety And Hazards

2-Chloro-2-methylbutane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

Relevant Papers The relevant papers retrieved provide information on the synthesis, properties, and reactions of 2-Chloro-2-methylbutane . These papers contribute to the understanding of the compound’s characteristics and its potential applications in various fields.

properties

IUPAC Name

2-chloro-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNIHJHMEQZAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060484
Record name Butane, 2-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-methylbutane

CAS RN

594-36-5
Record name 2-Chloro-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-methylbutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 2-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 2-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTANE, 2-CHLORO-2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO6BZZ3FGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-methylbutane
Reactant of Route 2
2-Chloro-2-methylbutane
Reactant of Route 3
2-Chloro-2-methylbutane
Reactant of Route 4
2-Chloro-2-methylbutane
Reactant of Route 5
Reactant of Route 5
2-Chloro-2-methylbutane
Reactant of Route 6
2-Chloro-2-methylbutane

Citations

For This Compound
411
Citations
LMPC Albuquerque, MLCJ Moita, MN Simões… - Thermochimica acta, 1996 - Elsevier
… The enthalpies of solution at infinite dilution of 2-chloro-2-methylpropane in 9 dialcohols and of 2-chloro-2-methylbutane and 3-chloro-3-methylpentane in 19 mono- and dialcohols, at …
Number of citations: 12 www.sciencedirect.com
LC Albuquerque, LC Moita, AN Simões… - Journal of physical …, 1998 - Wiley Online Library
… of 2-bromo-2-methylbutane, 2-chloro-2methylbutane and 3-chloro-3-methylpentane in 10 … о values of 2chloro-2-methylbutane and 3-chloro-3-methylpentane in diethylene glycol and …
Number of citations: 2 onlinelibrary.wiley.com
LJ Tilley, VJ Shiner Jr - Journal of physical organic chemistry, 1999 - Wiley Online Library
… Accordingly, we decided to study the solvolysis of 4(trimethylsilyl)-2-chloro-2-methylbutane, 11. The study of this system was expected to provide further insight into the nature of the …
Number of citations: 14 onlinelibrary.wiley.com
R Xu, Q Song, C Li, J Li, H Yang… - The Canadian Journal …, 2023 - Wiley Online Library
… 2-Chloro-2-methylbutane is an important organic compound … efficient production of 2-Chloro-2-methylbutane was realized … reaction; microchannel reactor; 2-Chloro-2-methylbutane …
Number of citations: 0 onlinelibrary.wiley.com
PP Nicholas - The Journal of Organic Chemistry, 1992 - ACS Publications
… Clearly, the elimination chemistry of 2-chloro-2methylbutane is greatly influenced by fluorine substitution on the /3-carbon. The insensitivity of 5 to steric features in the base and the …
Number of citations: 8 pubs.acs.org
G Chuchani, I Martin - The Journal of Physical Chemistry, 1980 - ACS Publications
… of decomposition of 2-chloro-2-methylbutane (1) and of 2-chloro-… halflives were 1.99 for 2-chloro-2-methylbutane and 1.95 for 2-… 2-Chloro-2-methylbutane (1) yielded mainly 2-methyl-l-…
Number of citations: 5 pubs.acs.org
ES WALLIS, PI BOWMAN - The Journal of Organic Chemistry, 1936 - ACS Publications
… l-phenyl-2-chloro-2-methylbutane. (2) Determination of the percentage of unsaturated … power with hydrolysis of 1-phenyl2-chloro-2-methylbutane to the corresponding carbinol: A …
Number of citations: 15 pubs.acs.org
MJ Weiss, DA Hutchison - The Journal of Chemical Physics, 1968 - pubs.aip.org
Field‐ionization mass spectra have been obtained for about 30 straight‐chain and branched hydrocarbons, together with the corresponding monochloro derivatives. Electric fields of …
Number of citations: 7 pubs.aip.org
C Roussel, HG Rajoharison, L Bizzari… - The Journal of Organic …, 1988 - ACS Publications
… and trifluoromethanesulfonic acid on 2-chloro-2-methylbutane, according toScheme I. … To a mixture of 10.6 g (0.1 mol) of 2-chloro-2-methylbutane and 0.1 mol (or 0.2 mol) of acylating …
Number of citations: 8 pubs.acs.org
Y Pocker, KD Stevens… - Journal of the American …, 1969 - ACS Publications
… 2-Chloro-2-methylbutane was prepared by the action of concentrated hydrochloric acid on r-… identicalwith that of authentic 2-chloro-2-methylbutane; a mixed sample resulted in no new …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.